Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked ethyl acetate group and a 2-methyl-3-nitrobenzamido methyl side chain.
Properties
IUPAC Name |
ethyl 2-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-3-24-13(20)8-26-15-18-17-12(25-15)7-16-14(21)10-5-4-6-11(9(10)2)19(22)23/h4-6H,3,7-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQLLVOMONJGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS No. 921086-33-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on various studies.
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. Its structure includes a thioether functional group and an oxadiazole ring, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₆S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 921086-33-1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess antibacterial and antifungal activities against a range of pathogens. This compound has been tested for its efficacy against various bacterial strains.
Case Study: Antimicrobial Testing
In a study published in the Egyptian Journal of Chemistry, new derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Compounds featuring the oxadiazole ring are known to interfere with cancer cell proliferation and induce apoptosis.
Research Findings:
A study demonstrated that oxadiazole derivatives can inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis via various pathways . The specific mechanisms through which this compound operates remain to be fully elucidated.
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the thioether group may enhance its lipophilicity, facilitating better membrane penetration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Oxadiazole Derivatives
The compound belongs to a broader class of 1,3,4-oxadiazole-2-thioether derivatives. Key structural analogs include:
Antimicrobial and Fungicidal Activity
Derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced fungicidal activity. For example, compound 6g (4-chlorobenzyl) showed an EC₅₀ of 12.3 μg/mL against Fusarium graminearum . The nitro group in the target compound may similarly improve activity by increasing electrophilicity, though specific data are unavailable.
Antioxidant Activity
Phenolic substituents, as in compound 3, enhance antioxidant properties via radical scavenging (IC₅₀: 18.7 μM) .
Kinase Inhibition
Pyridine-substituted analogs (e.g., compound 3 from ) demonstrated PIM-1 kinase inhibition (IC₅₀: 0.89 μM), attributed to π-π stacking with the kinase active site. The nitro group in the target compound may alter binding affinity due to its strong electron-withdrawing nature.
Physicochemical Properties
- Spectroscopic Data : The ester carbonyl (C=O) in the target compound is expected to absorb near 1743 cm⁻¹ in IR, consistent with analogs . The nitro group would show characteristic NMR shifts at δ ~150 ppm for ¹³C and δ ~8.2 ppm for ¹H .
- Solubility : The nitro and methyl groups may reduce water solubility compared to hydroxyl- or pyridine-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
